
Glycidylphenyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the chemical formula C₉H₁₀O₂ and is commonly used as a reactive diluent in epoxy resin systems to reduce viscosity . This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidylphenyl glycidyl ether is typically synthesized through the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide . The reaction involves the formation of a halohydrin intermediate, which is then dehydrochlorinated to produce the final product . The reaction conditions include maintaining a temperature of around 90°C and using a micro-reactor to enhance efficiency and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the use of phenol and chloropropylene oxide as raw materials, with the reaction carried out in a micro-reactor to minimize side reactions and achieve high yields of over 98% . The final product is purified through distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Glycidylphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products Formed:
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted ethers and alcohols.
Scientific Research Applications
Glycidylphenyl glycidyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycidylphenyl glycidyl ether involves its reactivity as an epoxide. The compound can undergo nucleophilic ring-opening reactions, where nucleophiles attack the electrophilic carbon atoms in the epoxide ring, leading to the formation of various products . This reactivity is exploited in various synthetic and industrial applications.
Comparison with Similar Compounds
Phenyl glycidyl ether: Similar in structure and reactivity, used for similar applications.
Glycidyl butyl ether: Another glycidyl ether with different alkyl groups, used as a reactive diluent.
Glycidyl methacrylate: Contains both glycidyl and methacrylate groups, used in polymer synthesis.
Uniqueness: Glycidylphenyl glycidyl ether is unique due to its aromatic phenyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring specific chemical and physical characteristics .
Properties
CAS No. |
63919-02-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |
InChI Key |
VDLMCLSFECQNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


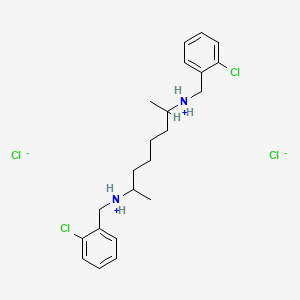
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
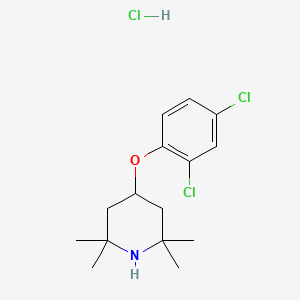
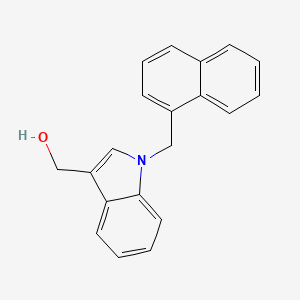
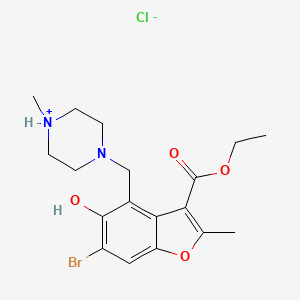
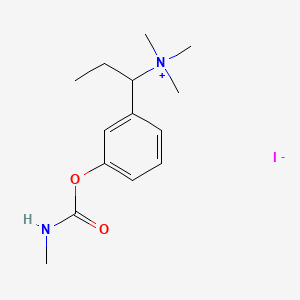
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
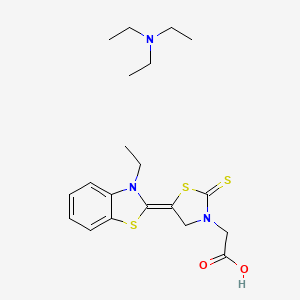
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)


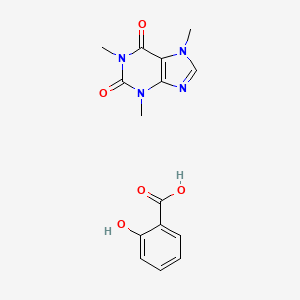
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
